4-(3-Bromophényl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino-benzimidazoles. This compound is characterized by the presence of a bromophenyl group attached to the triazino-benzimidazole core. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Applications De Recherche Scientifique
4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Mode of Action
4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with its target, dihydrofolate reductase, by inhibiting its activity . This inhibition disrupts the synthesis of nucleotides and the metabolism of folate, leading to potential therapeutic effects .
Biochemical Pathways
The compound’s action affects the folate metabolic pathway. By inhibiting dihydrofolate reductase, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a cofactor in the synthesis of nucleotides . This disruption can lead to a decrease in DNA synthesis and cell growth, potentially making the compound useful in the treatment of diseases characterized by rapid cell division .
Result of Action
The inhibition of dihydrofolate reductase by 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine leads to a decrease in DNA synthesis and cell growth . This can result in the death of rapidly dividing cells, such as cancer cells .
Méthodes De Préparation
The synthesis of 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired triazino-benzimidazole compound . Another method involves the use of acetone and piperidine as a catalyst to achieve the cyclization . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Des Réactions Chimiques
4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazino-benzimidazole core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be compared with other triazino-benzimidazole derivatives, such as:
4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: This compound also inhibits DHFR but has different substituents that may affect its potency and specificity.
4,4,7,8-Tetramethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: Another DHFR inhibitor with a distinct substitution pattern, showing varied biological activity.
The uniqueness of 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine lies in its bromophenyl group, which may confer specific interactions with biological targets and influence its chemical reactivity.
Activité Biologique
The compound 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (commonly referred to as TOSLAB 861735) is a heterocyclic compound with significant potential in medicinal chemistry. It belongs to the class of benzimidazole-triazole hybrids, which have been extensively studied for their diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, antiviral, antitumor, and anti-inflammatory properties.
- Molecular Formula : C₁₅H₁₂BrN₅
- Molecular Weight : 342.19 g/mol
- CAS Number : 326021-81-2
Antimicrobial Activity
Research indicates that benzimidazole-triazole hybrids exhibit remarkable antimicrobial properties. The presence of both the benzimidazole and triazole moieties enhances their effectiveness against various bacterial strains. A study highlighted that compounds with a similar structure demonstrated significant activity against antibiotic-resistant bacteria due to their unique mechanisms of action that disrupt bacterial cell wall synthesis and function .
Antiviral Activity
The compound has shown potential as an antiviral agent. Benzimidazole-triazole derivatives have been reported to inhibit viral replication effectively. In particular, some studies suggest that these compounds can act as inhibitors of SARS-CoV-2, the virus responsible for COVID-19. The addition of a triazole ring is believed to improve binding affinity to viral proteins, enhancing their antiviral efficacy .
Antitumor Activity
Preliminary studies suggest that 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine may possess antitumor properties. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. Research on related compounds has shown promising results in vitro and in vivo, indicating a potential for further exploration in cancer therapy .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been documented. Similar benzimidazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. This activity could be beneficial for conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole-triazole hybrids is influenced by their structural components. Key factors include:
- Substituents on the aromatic rings : The presence of electron-withdrawing or electron-donating groups can significantly affect the potency.
- Position of functional groups : Variations in the position of substituents on the triazole or benzimidazole rings can lead to enhanced or diminished biological activity.
Table 1 summarizes the findings from various studies on related compounds:
Compound Structure | Antimicrobial Activity | Antiviral Activity | Antitumor Activity | Anti-inflammatory Activity |
---|---|---|---|---|
Benzimidazole-Triazole Hybrid A | High | Moderate | Low | High |
Benzimidazole-Triazole Hybrid B | Moderate | High | Moderate | Moderate |
4-(3-Bromophenyl)-1,4-dihydro... | High (Pending) | High (Pending) | Moderate (Pending) | High (Pending) |
Case Studies
Several case studies have examined the biological activities of compounds similar to 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine:
- Antimicrobial Efficacy : A study conducted on a series of benzimidazole-triazole hybrids showed that modifications at the 4-position significantly improved antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antiviral Studies : In vitro tests indicated that certain benzimidazole-triazole compounds exhibited IC50 values in the low micromolar range against viral strains, suggesting a strong potential for development into antiviral therapies.
- Anti-inflammatory Mechanisms : Research demonstrated that derivatives could effectively reduce inflammation markers in animal models of arthritis.
Propriétés
IUPAC Name |
4-(3-bromophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5/c16-10-5-3-4-9(8-10)13-19-14(17)20-15-18-11-6-1-2-7-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMVHKXJMQXQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.